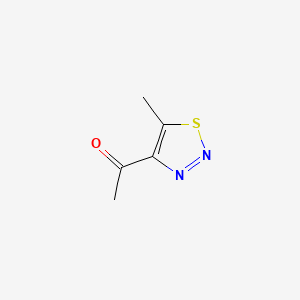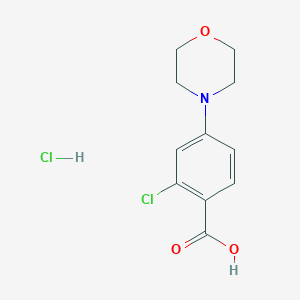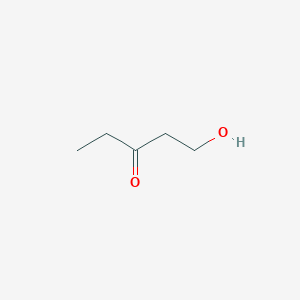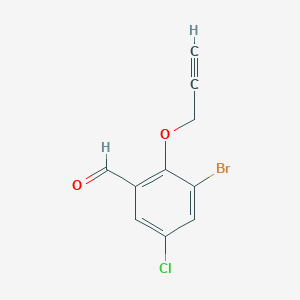
3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde: is an organic compound with the molecular formula C10H6BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and a prop-2-yn-1-yloxy group as substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-chlorobenzaldehyde.
Alkylation Reaction: The key step involves the alkylation of 3-bromo-5-chlorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.
Chemical Probes: Utilized in the synthesis of chemical probes for studying biological systems.
Biology and Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in drug discovery and development.
Biological Studies: Employed in studies to understand its interactions with biological targets.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The presence of reactive functional groups like the aldehyde and alkyne moieties suggests potential for covalent modification of biological targets .
Comparison with Similar Compounds
3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde: A closely related compound with a different substitution pattern on the benzene ring.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
1,3,5-Trimethyl-2-(prop-2-yn-1-yloxy)benzene:
Properties
Molecular Formula |
C10H6BrClO2 |
|---|---|
Molecular Weight |
273.51 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C10H6BrClO2/c1-2-3-14-10-7(6-13)4-8(12)5-9(10)11/h1,4-6H,3H2 |
InChI Key |
BUWAUUREZYUURP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Br)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


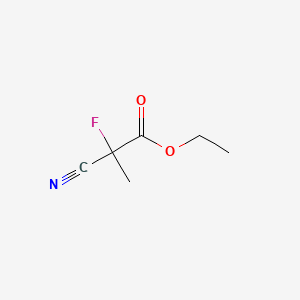
![2-{[(tert-butoxy)carbonyl]amino}-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid](/img/structure/B13458273.png)
![9,9-Difluoro-1-oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13458277.png)

![2-(Tetrahydro-2H-pyran-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13458283.png)

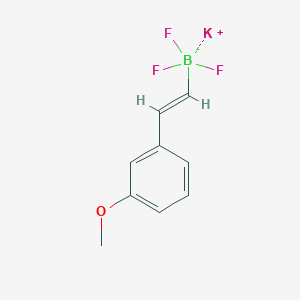
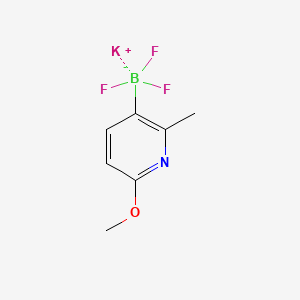
![(4-Methyl-7-oxabicyclo[2.2.1]heptan-1-YL)methanamine](/img/structure/B13458311.png)
